Comparison of Native and Modified Dermaseptin S4 Therapeutic Index
The native Dermaseptin S4 peptide exhibits potent antimicrobial activity but also high hemolytic activity, limiting its therapeutic potential [1]. A specific engineered variant of Dermaseptin S4, containing two lysine substitutions (L7K, A14K), showed a dramatically improved safety profile while maintaining or enhancing antimicrobial potency. This modified Dermaseptin S4 peptide demonstrated a 980-fold increase in its therapeutic index compared to its native form against *P. aeruginosa* [1].
| Evidence Dimension | Therapeutic Index (Geometric Mean MIC / Hemolytic HC50) |
|---|---|
| Target Compound Data | Therapeutic index of 45 for native Dermaseptin S4 |
| Comparator Or Baseline | Therapeutic index of 44,100 for modified Dermaseptin S4 (L7K, A14K) |
| Quantified Difference | 980-fold improvement |
| Conditions | Assays conducted against 6 clinical isolates of *Pseudomonas aeruginosa*. Therapeutic index calculated as the geometric mean of the MIC against all strains divided by the hemolytic concentration (HC50) on human red blood cells. |
Why This Matters
This data provides a clear and quantifiable justification for sourcing a modified Dermaseptin S4 analog when research objectives require high antimicrobial potency with minimal host cell toxicity, a key limitation of the native peptide.
- [1] Jiang, Z., Vasil, A. I., Vasil, M. L., & Hodges, R. S. (2014). "Specificity Determinants" Improve Therapeutic Indices of Two Antimicrobial Peptides Piscidin 1 and Dermaseptin S4 Against the Gram-negative Pathogens Acinetobacter baumannii and Pseudomonas aeruginosa. *Pharmaceuticals*, 7(4), 366–391. View Source
